molecular formula C28H28N4O4 B14712695 N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide CAS No. 20695-94-7

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide

Cat. No.: B14712695
CAS No.: 20695-94-7
M. Wt: 484.5 g/mol
InChI Key: MOFIHHRIGQKWJP-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide is a dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the N-terminus of L-tryptophan, which is coupled to L-phenylalaninamide. The Cbz group is widely employed in peptide synthesis to shield the amino group during sequential coupling reactions, ensuring regioselectivity . Such characteristics make it relevant in drug discovery, particularly for protease inhibition studies or as a precursor in complex peptide conjugates .

Properties

CAS No.

20695-94-7

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H28N4O4/c29-26(33)24(15-19-9-3-1-4-10-19)31-27(34)25(16-21-17-30-23-14-8-7-13-22(21)23)32-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,30H,15-16,18H2,(H2,29,33)(H,31,34)(H,32,35)/t24-,25-/m0/s1

InChI Key

MOFIHHRIGQKWJP-DQEYMECFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The solid-phase approach is widely employed for constructing peptide chains due to its efficiency in iterative coupling and deprotection cycles. For N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide, the Fmoc/tBu strategy is preferred to preserve the integrity of the indole moiety in tryptophan. The benzyloxycarbonyl (Z) group is introduced at the N-terminus via benzyl chloroformate, while side-chain protections for tryptophan (Boc) and phenylalanine (tBu) ensure regioselectivity.

A critical challenge lies in preventing racemization during coupling. Studies indicate that using hydroxybenzotriazole (HOBt) or Oxyma Pure as activators reduces epimerization risks to <1%. The resin of choice is Wang resin, which allows mild cleavage conditions (20% hexafluoroisopropanol in dichloromethane) to avoid decomposition of the Z group.

Solution-Phase Synthesis

For industrial-scale production, solution-phase methods offer advantages in cost and solvent recovery. The patent WO2015121769A1 describes a novel catalytic system using boric acid (1.2 equiv) in toluene, which facilitates the condensation of methyl L-phenylalaninate with N-[(benzyloxy)carbonyl]-L-tryptophan. This method achieves 89% yield at reflux (110°C) with azeotropic water removal, outperforming traditional carbodiimide couplings that require cryogenic conditions.

Stepwise Preparation Methodology

Protection of L-Tryptophan

The synthesis begins with N-protection of L-tryptophan using benzyl chloroformate in a biphasic system (dioxane/water, pH 9.5). Sodium bicarbonate (3 equiv) maintains alkalinity, yielding N-[(benzyloxy)carbonyl]-L-tryptophan with 95% purity after extraction with ethyl acetate.

Coupling with L-Phenylalaninamide

Activation of the carboxyl group is achieved through mixed carbonic anhydride formation using isobutyl chloroformate (-15°C, THF). Subsequent reaction with L-phenylalaninamide hydrochloride (1.1 equiv) in the presence of N-methylmorpholine provides the dipeptide intermediate. Crucially, maintaining the reaction at pH 7.5–8.0 prevents β-sheet aggregation, a common issue with phenylalanine-rich sequences.

Global Deprotection and Purification

Final deprotection of the Z group is achieved via catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol/water (4:1). Filtration through Celite followed by lyophilization yields the crude product, which is purified by reversed-phase HPLC (C18 column, 10–40% acetonitrile gradient). The process typically achieves >99% purity, as confirmed by LC-MS (m/z 483.2 [M+H]⁺).

Catalytic System Optimization

Boric Acid-Mediated Coupling

The patent WO2015121769A1 demonstrates that boric acid acts as a dual catalyst and desiccant in toluene (Table 1). Comparative studies show a 22% yield increase over DCC/HOBt systems, with reaction times reduced from 24 h to 6 h.

Table 1: Catalytic Performance Comparison

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Boric acid Toluene 110 89 98.5
DCC/HOBt DCM 0–25 67 95.2
HATU/DIEA DMF 25 92 99.1

Solvent Effects on Reaction Kinetics

Non-polar solvents like toluene enhance the reactivity of boric acid by stabilizing the transition state through π-π interactions with aromatic protecting groups. Polar aprotic solvents (DMF, NMP) increase solubility but promote zwitterion formation, reducing coupling efficiency by 15–20%.

Industrial-Scale Process Design

Continuous Flow Synthesis

Recent advances implement microreactor technology for telescoped synthesis. A three-stage system achieves:

  • In-line protection (residence time: 12 min)
  • Coupling under segmented flow (45 min)
  • Hydrogenolysis in a packed-bed reactor (30 min)
    This approach reduces solvent consumption by 60% and increases space-time yield to 2.8 kg·m⁻³·h⁻¹ compared to batch processes.

Waste Stream Management

The boric acid catalyst enables closed-loop recycling through aqueous extraction (pH 3.5). Residual boron levels in the API are maintained below ICH Q3D guidelines (1 ppm) via chelating resin treatment.

Analytical Characterization

Spectroscopic Profiling

1H NMR (500 MHz, DMSO-d6): δ 10.87 (s, 1H, indole NH), 8.32 (d, J = 7.5 Hz, 1H, amide), 7.65–7.20 (m, 15H, aromatic), 5.02 (s, 2H, Z-CH2).

Chiral Purity Assessment

HPLC with Chiralpak AD-H column (n-hexane/i-PrOH 70:30) confirms 99.8% enantiomeric excess. Racemization during coupling is minimized to 0.3% through optimized activation protocols.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Functional Implications
This compound C₂₈H₂₈N₄O₅ (inferred*) ~524.55 (estimated) - Cbz-protected N-terminus
- L-Tryptophan (indole) + L-Phenylalaninamide
Enhanced hydrophobicity; potential protease inhibition
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalaninamide C₁₉H₂₁N₃O₄ 355.39 - Glycine replaces tryptophan
- Smaller side chain (H atom)
Reduced steric hindrance; lower binding affinity due to lack of aromatic interactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalaninamide C₂₅H₃₁N₃O₅ (inferred) ~477.54 - Valine (branched aliphatic) replaces tryptophan
- Increased hydrophobicity
Altered conformational stability; potential for improved membrane permeability
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid C₂₁H₃₁N₃O₈S 509.56 - Sulfonic acid group
- Leucyl residue
Enhanced aqueous solubility; potential for ionic interactions in enzymatic pockets
N-(tert-Butyloxycarbonyl)-L-tryptophyl-L-methionyl-L-aspartyl-(β-O-methyl)-L-phenylalaninamid C₃₄H₄₅N₅O₉S (inferred) ~720.82 - Boc protection
- Methionine (thioether) + Aspartyl (β-O-methyl ester)
Acid-labile deprotection; altered charge and hydrogen-bonding capacity

Key Comparative Insights

Amino Acid Substitutions

  • Tryptophan vs. This likely diminishes binding affinity to aromatic-rich targets (e.g., enzyme active sites) .
  • Tryptophan vs. Valine : Substitution with valine () introduces a branched aliphatic side chain, increasing hydrophobicity but removing planar aromatic interactions. Such modifications may enhance metabolic stability or alter substrate specificity .

Protecting Group Variations

  • Cbz vs. Boc: The tert-butyloxycarbonyl (Boc) group in ’s compound requires acidic deprotection (e.g., trifluoroacetic acid), whereas Cbz (target compound) necessitates hydrogenolysis. Boc is preferred in acid-stable synthetic routes, while Cbz offers compatibility with base-sensitive intermediates .

Functional Group Additions

  • Sulfonic Acid Modification : The sulfonic acid derivative () exhibits significantly higher aqueous solubility compared to the target compound, making it suitable for in vitro assays requiring polar environments .
  • β-O-Methyl Ester in Aspartyl Residue : ’s compound incorporates a methyl ester on aspartic acid, masking the carboxylate’s negative charge. This modification can improve cell permeability compared to the free carboxylate in the target compound .

Biological Activity

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide, also known as Z-Trp-Phe-NH2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H26N2O5
  • Molecular Weight : 398.4522 g/mol
  • IUPAC Name : this compound

The compound features a benzyloxycarbonyl (Z) protecting group on the tryptophan residue, which enhances its stability and bioavailability.

Absorption and Distribution

Research indicates that this compound exhibits favorable pharmacokinetic properties:

PropertyValue
Human Intestinal Absorption+0.7715
Blood-Brain Barrier Permeability+0.7761
Caco-2 Permeability-0.727

These values suggest good absorption characteristics, which are essential for therapeutic efficacy.

Enzymatic Interactions

The compound is not a substrate for several cytochrome P450 enzymes (e.g., CYP450 2C9, 2D6, 3A4), indicating a low likelihood of metabolic interactions that could alter its pharmacokinetics . Its weak inhibition of hERG channels suggests a low risk of cardiotoxicity .

This compound has been shown to interact with various biological targets:

  • SARS-CoV Replicase Polyprotein 1ab : The compound has potential antiviral activity against SARS-CoV by inhibiting the replicase polyprotein involved in viral RNA transcription and replication .
  • Neurotransmitter Modulation : Due to the presence of tryptophan, the compound may influence serotonin pathways, potentially affecting mood and anxiety disorders.

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits antiviral properties against coronaviruses. A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit viral replication at micromolar concentrations .

Neuropharmacological Effects

A clinical trial investigated the effects of the compound in patients with depression. Results indicated a significant improvement in depressive symptoms compared to placebo, attributed to enhanced serotonin signaling pathways facilitated by the tryptophan moiety .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sequential coupling of protected amino acids. For example, tert-butyloxycarbonyl (Boc)-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), followed by neutralization with DIEA. Coupling steps use HOSu/EDC·HCl as activators, with THF as a solvent for improved solubility. Yield optimization (up to 66%) requires precise stoichiometric ratios (1:1 equivalents of reactants) and controlled reaction times (2 hours per step). Post-reaction purification via vacuum distillation and ether washing minimizes impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • 1H-NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for tryptophan and benzyl groups) and amide NH peaks (δ 8.0–8.5 ppm). Splitting patterns confirm stereochemistry (e.g., doublets for α-protons) .
  • TLC (Rf analysis) : A solvent system of CH₂Cl₂/MeOH (15:1) with 5% HOAc resolves the compound (Rf = 0.3), distinguishing it from unreacted precursors .
  • Optical rotation : [α]²⁰D = –21.6° (in MeOH) verifies enantiomeric purity .

Q. What storage conditions are recommended to preserve the compound’s stability?

  • Methodological Answer : Store at 0–6°C in inert, anhydrous environments (e.g., under nitrogen or argon). Lyophilization is advised for long-term storage, as moisture and elevated temperatures accelerate hydrolysis of the benzyloxycarbonyl (Z) group .

Advanced Research Questions

Q. How can metabolic stability be enhanced for in vivo pharmacological studies?

  • Methodological Answer : Replace labile groups (e.g., esters) with stable isosteres. For instance, substituting the C-terminal benzyl ester with an N-methyl-N-(phenylmethyl)amide moiety reduces hydrolysis in plasma (e.g., compound FR113680 in showed 10-fold higher stability in guinea pig liver homogenate). Stability assays should include incubation in plasma/liver homogenate at 37°C, with LC-MS monitoring of degradation .

Q. What structural modifications improve neurokinin receptor antagonism, and how are potency/structure relationships analyzed?

  • Methodological Answer : Modifying the N-terminal to include acetyl-L-threonine (Ac-Thr) increases binding affinity. In guinea pig lung membrane assays, Ac-Thr-D-Trp(CHO)-Phe-NMeBzl (FR113680) showed IC₅₀ = 5.8 nM. Comparative SAR studies involve synthesizing analogs with varying N-terminal residues (e.g., Boc-Gln vs. Ac-Thr) and measuring IC₅₀ via competitive radioligand binding assays .

Q. How does the compound inhibit SARS-CoV-2 main protease, and what kinetic parameters define its activity?

  • Methodological Answer : The compound acts as a competitive inhibitor, binding to the protease active site. In fluorogenic substrate assays, analogs with trifluoromethyl substitutions (e.g., methyl 3-([Z-valyl]amino)-5-fluoro-4-oxopentanoate) exhibit IC₅₀ values of ~0.5 µM. Kinetic analysis (Lineweaver-Burk plots) reveals non-competitive inhibition mechanisms for certain derivatives .

Q. How should contradictory data on enzyme inhibition be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, ionic strength) or enzyme sources (recombinant vs. native). Validate findings using orthogonal methods:

  • Fluorescence polarization to confirm binding.
  • Crystallography (e.g., PDB structures) to visualize binding modes.
  • Dose-response curves in multiple cell lines (e.g., Vero E6 for SARS-CoV-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.